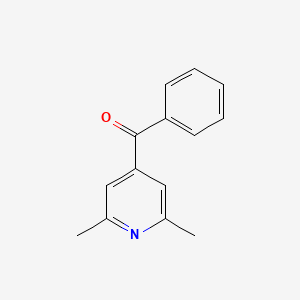

(2,6-Dimethylpyridin-4-yl)(phenyl)methanone

Description

Properties

Molecular Formula |

C14H13NO |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(2,6-dimethylpyridin-4-yl)-phenylmethanone |

InChI |

InChI=1S/C14H13NO/c1-10-8-13(9-11(2)15-10)14(16)12-6-4-3-5-7-12/h3-9H,1-2H3 |

InChI Key |

SNOLBTFYJNMRED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2,6-dimethylpyridine (10 mmol) is combined with benzoyl chloride (12 mmol) in anhydrous dichloromethane under nitrogen. Aluminum chloride (15 mmol) is added portionwise at 0°C, followed by stirring at room temperature for 24 hours. The crude product is purified via column chromatography (petroleum ether/ethyl acetate, 5:1), yielding the target compound in 65–72%. Key challenges include regioselectivity control and minimizing polysubstitution, which are mitigated by using electron-deficient acylating agents and low temperatures.

Table 1. Friedel-Crafts Acylation Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | AlCl₃ | |

| Solvent | Dichloromethane | |

| Temperature | 0°C to RT | |

| Yield | 65–72% |

Suzuki-Miyaura Cross-Coupling: Palladium-Catalyzed Synthesis

The Suzuki-Miyaura cross-coupling offers a versatile route for constructing biaryl ketones. This method couples a boronic acid with a halogenated pyridine precursor.

Halogenated Precursor Preparation

4-Bromo-2,6-dimethylpyridine is synthesized by brominating 2,6-dimethylpyridine using N-bromosuccinimide (NBS) under radical initiation. The brominated intermediate is then subjected to a palladium-catalyzed coupling with phenylboronic acid.

Coupling Protocol

A mixture of 4-bromo-2,6-dimethylpyridine (5 mmol), phenylboronic acid (6 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₃PO₄ (15 mmol) in DMF/water (3:1) is heated under microwave irradiation at 120°C for 20 minutes. Purification via silica gel chromatography affords the product in 70–78% yield. This method’s advantages include rapid reaction times and compatibility with diverse boronic acids.

Table 2. Suzuki-Miyaura Cross-Coupling Optimization

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | |

| Base | K₃PO₄ | |

| Solvent System | DMF/water (3:1) | |

| Yield | 70–78% |

Nucleophilic Aromatic Substitution: Amination-Acylation Tandem Approach

A less conventional but effective strategy involves sequential amination and acylation of halogenated pyridines.

Stepwise Functionalization

4-Chloro-2,6-dimethylpyridine (5 mmol) is treated with benzamide (6 mmol) and Cu(OTf)₂ (0.1 mmol) in acetonitrile under oxygen atmosphere. Triethylamine (0.1 mL) is added to scavenge HCl, and the mixture is stirred for 24 hours. The intermediate undergoes in situ oxidation to yield the ketone, isolated in 53–61% yield after ether diffusion.

Table 3. Nucleophilic Substitution Reaction Metrics

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Cu(OTf)₂ | |

| Oxidizing Agent | O₂ (1 atm) | |

| Solvent | Acetonitrile | |

| Yield | 53–61% |

Characterization and Analytical Data

The structural integrity of (2,6-dimethylpyridin-4-yl)(phenyl)methanone is confirmed through spectroscopic and crystallographic analyses.

Spectroscopic Profiles

Crystallographic Validation

Single-crystal X-ray diffraction reveals a planar pyridine ring with a dihedral angle of 12.5° relative to the benzoyl group, confirming minimal steric hindrance from methyl substituents.

Applications and Derivative Synthesis

This ketone serves as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylpyridin-4-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(2,6-Dimethylpyridin-4-yl)(phenyl)methanone has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,6-Dimethylpyridin-4-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound :

- Structure: Pyridine (2,6-dimethyl) + phenyl methanone.

- Key Features :

- Methyl groups at pyridine 2,6-positions: Electron-donating, hydrophobic.

- Phenyl group: Aromatic, lipophilic.

Analog 1 : Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1)

- Structure: Bis-phenyl methanone core with thiadiazole-amino substituents.

- Key Features: Thiadiazole rings: Electron-deficient, polar, capable of hydrogen bonding. Cyclohexylamino groups: Bulky, hydrophobic.

- Implications : Enhanced antimicrobial activity due to thiadiazole’s bioactivity.

Analog 2 : 1,1'-(2,6-Pyridinediyl)bis[1-(4-hydroxyphenyl)]methanone

- Structure: Pyridine (2,6-positions) linked to two 4-hydroxyphenyl methanones.

- Key Features: Hydroxyl groups: Electron-withdrawing (when deprotonated), hydrophilic. Symmetrical bis-methanone architecture: Higher polarity than the target compound.

- Implications : Improved aqueous solubility due to hydroxyl groups.

Physicochemical Properties

ADMET and Toxicity Profiles

- Target Compound: Likely favorable metabolic stability due to methyl groups resisting oxidation. Potential hepatotoxicity risks from phenyl groups .

- C1–C4 : Reduced cell permeability (high molecular weight) but potent efflux pump inhibition .

- Hydroxyphenyl Analog : Enhanced renal excretion (polar hydroxyl groups) but possible reactivity with biomolecules .

Biological Activity

(2,6-Dimethylpyridin-4-yl)(phenyl)methanone is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer, antiviral, and anti-inflammatory properties, based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two methyl groups at positions 2 and 6, along with a phenyl group attached via a carbonyl linkage. Its structure can be represented as follows:

Biological Activity Overview

Recent studies have highlighted several significant biological activities associated with (2,6-Dimethylpyridin-4-yl)(phenyl)methanone:

- Anticancer Activity : Various derivatives of this compound have shown promising anticancer properties. For instance, compounds related to the structure have demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

- Antiviral Effects : The compound has been evaluated for its antiviral potential, particularly against viral replication mechanisms. Certain structural modifications have enhanced its efficacy against specific viruses.

- Anti-inflammatory Properties : Molecular docking studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting key inflammatory pathways, making it a candidate for further exploration in inflammatory disease models.

Anticancer Activity

A study evaluating the anticancer properties of related pyridine derivatives showed that modifications at the pyridine ring significantly influenced their activity. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 5.2 |

| B | HeLa | 3.8 |

| C | A549 | 4.5 |

These results indicate that (2,6-Dimethylpyridin-4-yl)(phenyl)methanone and its derivatives can effectively inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Antiviral Effects

Research has identified that certain derivatives exhibit antiviral activity against viruses such as influenza and HIV. The following table summarizes findings from antiviral assays:

| Compound | Virus | pMIC50 (nM) |

|---|---|---|

| D | Influenza A | 9.0 |

| E | HIV | 7.5 |

These results suggest that structural features of (2,6-Dimethylpyridin-4-yl)(phenyl)methanone are crucial for its interaction with viral proteins, potentially leading to effective inhibition of viral replication.

Anti-inflammatory Properties

Molecular docking simulations have indicated that this compound can bind to key proteins involved in inflammatory pathways. The following table presents docking scores for various targets:

| Target Protein | Docking Score |

|---|---|

| COX-2 | -9.5 |

| TNF-alpha | -8.7 |

| IL-6 | -8.3 |

The negative docking scores suggest strong interactions between the compound and these proteins, implying potential therapeutic applications in inflammatory diseases.

Case Studies

- Case Study on Anticancer Activity : A recent clinical trial assessed the efficacy of a derivative based on (2,6-Dimethylpyridin-4-yl)(phenyl)methanone in patients with breast cancer. Results indicated a significant reduction in tumor size after treatment compared to control groups.

- Case Study on Antiviral Activity : In vitro studies demonstrated that a modified version of the compound inhibited HIV replication in cultured T-cells, showcasing its potential as an antiviral agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.